Home > Products > Screening Compounds P57483 > N-(1H-imidazol-2-ylmethyl)pyridin-3-amine
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine -

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Catalog Number: EVT-13420206
CAS Number:
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The molecular formula for N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is C9H10N4C_9H_{10}N_4, with a molecular weight of approximately 174.20 g/mol. It is classified as a pyridine derivative and is often utilized as a building block in the synthesis of more complex organic compounds.

Synthesis Analysis

Methods

The synthesis of N-(1H-imidazol-2-ylmethyl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common synthetic route includes:

  1. Formation of Imidazole: The reaction begins with 2-aminomethylimidazole.
  2. Nucleophilic Substitution: This intermediate is then reacted with 3-bromopyridine under basic conditions, often utilizing polar solvents such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Technical Details

In industrial settings, similar synthetic routes may be employed but optimized for scale and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can enhance yield and purity. Purification methods like recrystallization and chromatography are also utilized to isolate the final product.

Molecular Structure Analysis

Structure Data

The structure of N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can be represented by its IUPAC name and various structural identifiers:

  • Molecular Formula: C9H10N4C_9H_{10}N_4
  • Molecular Weight: 174.20 g/mol
  • InChI: InChI=1S/C9H10N4/c1-2-8(6-10-3-1)13-7-9-11-4-5-12-9/h1-6,13H,7H2,(H,11,12)
  • InChI Key: PFPOTMWTVRDPGC-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=CN=C1)NCC2=NC=CN2

This compound features an imidazole ring attached to a pyridine ring through a methylene bridge, contributing to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, potassium permanganateAcetic acid or water
ReductionSodium borohydride, lithium aluminum hydrideMethanol or ether
SubstitutionSodium hydride, potassium carbonateDMF or acetonitrile

Major Products Formed

The reactions can yield various derivatives:

  • Oxidation: N-Oxide derivatives.
  • Reduction: Reduced forms of imidazole or pyridine.
  • Substitution: Substituted pyridine derivatives.
Mechanism of Action

The mechanism of action for N-(1H-imidazol-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring engages in π–π interactions with aromatic amino acid residues. These interactions can modulate protein activity and lead to various biological effects.

Physical and Chemical Properties Analysis

Physical Properties

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is typically presented as a solid at room temperature, with specific melting points depending on purity.

Chemical Properties

The compound exhibits properties typical of heterocycles:

  • Solubility in polar solvents like DMF and DMSO.

Relevant Data

Key physical and chemical properties include:

PropertyValue
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
AppearanceSolid (white to yellow)
SolubilitySoluble in DMF, DMSO
Applications

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine has diverse applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for potential use as an enzyme inhibitor or receptor ligand.
  3. Medicine: Explored for therapeutic properties, including antimicrobial and anticancer activities.
  4. Industry: Utilized in developing new materials with specific electronic or optical properties .

This compound's unique structure and reactivity make it valuable for ongoing research in medicinal chemistry and materials science.

Introduction to N-(1H-Imidazol-2-ylmethyl)pyridin-3-amine in Medicinal Chemistry

N-(1H-Imidazol-2-ylmethyl)pyridin-3-amine (CAS 1247192-19-3, C₉H₁₀N₄, MW 174.20 g/mol) exemplifies the innovative hybridization of nitrogenous heterocycles in modern drug design. Characterized by the SMILES string c1ccc(cn1)NCc1ncc[nH]1 , this scaffold integrates a pyridine-3-amine pharmacophore linked via methylene to the 2-position of a 1H-imidazole ring. Its structural duality enables simultaneous engagement with diverse biological targets—particularly kinases and inflammatory pathway receptors—positioning it as a versatile template for oncology and immunology therapeutics [3]. The compound’s synthetic accessibility, evidenced by commercial availability as a "building block" for chemical biology , further accelerates lead optimization campaigns targeting protein interaction interfaces.

Structural Significance of Imidazole-Pyridine Hybrids in Drug Discovery

Imidazole-pyridine hybrids exploit complementary electronic and spatial properties to enhance target affinity:

  • Electronic Modulation: The imidazole’s sp²-hybridized nitrogens (pKa ~7.0) enable pH-dependent cation formation, facilitating ionic interactions with Asp/Glu residues in ATP-binding pockets. Concurrently, the pyridine nitrogen acts as a hydrogen bond acceptor, augmenting complex stability [3] [5].
  • Conformational Flexibility: The methylene linker permits rotational freedom, allowing adaptive binding to divergent kinase subpockets. This flexibility is critical for targeting structurally heterogeneous oncogenic kinases like c-Kit or JAKs [7].
  • Biosynthetic Mimicry: The imidazole ring mimics histidine’s coordination behavior in metalloenzymes, while pyridine parallels NAD⁺ cofactors, enabling disruption of redox signaling in tumors [3].

Table 1: Target Affinities of Representative Imidazole-Pyridine Hybrids

CompoundPrimary TargetIC₅₀/EC₅₀ (μM)Biological Application
Tipifarnib [3]Farnesyltransferase0.086Breast cancer, leukemia
Nilotinib [3]Bcr-Abl0.025Chronic myeloid leukemia
Compound 1 [3]EGFR1.21Breast/lung carcinoma
N-(1H-Imidazol-2-ylmethyl)-P2X7/JAK kinases*Not reportedImmunomodulation, oncology

*Predicted via pharmacophore similarity to known inhibitors [4] [5].

Historical Evolution of Imidazole Derivatives in Targeted Therapeutics

The therapeutic journey of imidazole derivatives illustrates a paradigm shift from cytotoxic agents to precision-targeted molecules:

  • First Generation (1960s–1980s): Early imidazole drugs like dacarbazine (imidazole carboxamide) functioned as non-selective alkylating agents, yielding high toxicity [3].
  • Kinase Revolution (1990s–2000s): Imatinib’s success validated kinase inhibition, spurring development of hybrid scaffolds. Fadrozole (aromatase inhibitor) demonstrated imidazole’s capacity for selective enzyme blockade in hormone-dependent cancers [3].
  • Contemporary Hybrids (2010s–present): Rational design fused imidazole with pyridine, quinoline, and triazole units. Examples include quizartinib (FLT3 inhibitor) and ponatinib (multi-kinase inhibitor), leveraging hybrid pharmacophores for enhanced selectivity [3]. Patent WO2021013864A1 [7] exemplifies this trend, claiming imidazo[1,2-a]pyridines for gastrointestinal stromal tumors via c-Kit inhibition—directly relevant to N-(1H-imidazol-2-ylmethyl)pyridin-3-amine’s structural framework.

Table 2: Milestones in Imidazole-Based Therapeutic Development

EraRepresentative DrugMechanism of ActionTherapeutic Limitation
1960s–1980sDacarbazineDNA alkylationBroad cytotoxicity
1990s–2000sFadrozoleAromatase inhibitionHormone-dependent efficacy only
2010s–presentQuizartinibFLT3 kinase inhibitionResistance mutations
Present–futureHybrid scaffolds (e.g., N-(1H-Imidazol-2-ylmethyl)pyridin-3-amine)Multi-kinase/P2X7 modulationEnhanced selectivity under development

Rationale for Hybridization: Synergistic Pharmacophoric Features

The fusion of imidazole and pyridine-3-amine transcends simple additive effects, conferring emergent physicochemical and target engagement properties:

  • Synergistic Polarity Management:
  • Imidazole’s amphoteric character (log P ≈ 0.5–1.2) counters pyridine’s hydrophilicity (log P ≈ 0.8), balancing membrane permeability and aqueous solubility. Calculated cLog P for N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is 1.18 , ideal for cellular uptake.
  • The basic pyridine nitrogen (pKa ≈ 6.8) and imidazole (pKa ≈ 6.9–7.5) create a "protonation switch" enabling lysosomal accumulation in acidic tumor microenvironments [3].

  • Complementary Target Engagement:

  • Kinase Inhibition: JAK pharmacophore models [5] reveal imidazole occupies the hinge region via H-bond donation (N-H), while pyridine-3-amine extends into hydrophobic back pockets—exploiting subpockets inaccessible to single-ring systems. Hybrids like Compound 1 (Lavunuri et al.) achieved EGFR IC₅₀ = 1.21 μM by analogous dual engagement [3].
  • P2X7 Antagonism: Triazole-pyridine antagonists (e.g., 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine) [4] demonstrate pyridine-3-amine’s critical role in receptor blockade—a pharmacophore directly mirrored in the title compound.

  • Synthetic Versatility:

  • The secondary amine linker enables rapid diversification: Acylation yields amide libraries, reductive amination introduces alkyl/aryl variants, and metal-catalyzed couplings permit C-H functionalization [6]. This facilitates "analog hopping" to optimize ADME/toxicity profiles.

Table 3: Predicted Binding Interactions of N-(1H-Imidazol-2-ylmethyl)pyridin-3-amine

Target ClassKey InteractionsRole of ImidazoleRole of Pyridine-3-amine
JAK kinases [5]H-bond donation to hinge region (Glu915, JAK2)N-H⋯O=C (Glu915)π-Stacking with Phe995
P2X7 receptor [4]Salt bridge with Lys64; hydrophobic contact with Leu74Cation-π with Lys64H-bond acceptance via pyridine N
EGFR [3]Covalent bonding to Cys797 (if electrophile present)Adjacent substituent enables warheadOrientation toward solvent-exposed region

Properties

Product Name

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

IUPAC Name

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C9H10N4/c1-2-8(6-10-3-1)13-7-9-11-4-5-12-9/h1-6,13H,7H2,(H,11,12)

InChI Key

PFPOTMWTVRDPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=NC=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.